molecular formula C11H11N3O2 B11887102 N-(methoxymethyl)quinoxaline-6-carboxamide

N-(methoxymethyl)quinoxaline-6-carboxamide

Cat. No.: B11887102
M. Wt: 217.22 g/mol
InChI Key: OIGRPFYGGCUTOL-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Heterocycles in Advanced Chemical Design and Development

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry and materials science. mdpi.comnih.gov Its unique structural and electronic properties have made it a cornerstone in the design of a wide array of functional molecules. mdpi.comresearchgate.net Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties. mdpi.comnih.gov This has led to their extensive investigation in drug discovery, with several quinoxaline-containing compounds being developed as therapeutic agents. mdpi.com

The versatility of the quinoxaline ring system allows for extensive structural modifications, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules. researchgate.net Beyond pharmaceuticals, quinoxaline-based structures are also utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and as corrosion inhibitors, highlighting their importance in materials science. researchgate.net

Role of the Carboxamide Moiety in Modulating Biological Interactions

The carboxamide group (-CONH-) is a fundamental functional group in organic chemistry and plays a pivotal role in the biological activity of numerous compounds. jocpr.com This moiety is a key structural feature in peptides and proteins, where it forms the backbone of these essential biomolecules. jocpr.com The ability of the carboxamide group to act as both a hydrogen bond donor and acceptor is crucial for its interaction with biological targets such as enzymes and receptors. jocpr.comnih.gov

Positioning of N-Substituted Quinoxaline-6-Carboxamide (B1312456) Analogs within Heterocyclic Chemistry Research

N-substituted quinoxaline-6-carboxamide analogs are a specific class of compounds that have emerged from the broader research into quinoxaline derivatives. The strategic placement of a carboxamide group at the 6-position of the quinoxaline ring, coupled with various substitutions on the amide nitrogen, allows for the systematic exploration of structure-activity relationships (SAR).

Research in this area focuses on synthesizing novel analogs and evaluating their potential in various applications, particularly in medicinal chemistry. For instance, studies have explored the synthesis of N-substituted quinoxaline-6-carboxamides and their evaluation as potential anticancer agents. The modification of the N-substituent provides a powerful tool to modulate the compound's properties, such as lipophilicity, steric bulk, and hydrogen bonding capacity, which can significantly impact its biological activity. nih.gov The synthesis of these analogs often involves the coupling of quinoxaline-6-carboxylic acid with a variety of amines, a common and versatile reaction in organic synthesis. researchgate.net The continued investigation of these compounds contributes to the broader understanding of the chemical space occupied by quinoxaline derivatives and their potential for therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(methoxymethyl)quinoxaline-6-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-16-7-14-11(15)8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3,(H,14,15)

InChI Key

OIGRPFYGGCUTOL-UHFFFAOYSA-N

Canonical SMILES

COCNC(=O)C1=CC2=NC=CN=C2C=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N Methoxymethyl Quinoxaline 6 Carboxamide and Analogous Derivatives

Conventional Synthetic Approaches to Quinoxaline-6-Carboxamide (B1312456) Scaffolds

The traditional synthesis of the quinoxaline-6-carboxamide core can be dissected into two primary stages: the formation of the bicyclic quinoxaline (B1680401) ring system and the subsequent formation of the carboxamide bond at the 6-position.

Condensation Reactions for Quinoxaline Ring Formation

The most fundamental and widely employed method for constructing the quinoxaline ring is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.govchim.it This versatile approach allows for the synthesis of a wide array of substituted quinoxalines. In the context of N-(methoxymethyl)quinoxaline-6-carboxamide, the key starting material is 3,4-diaminobenzoic acid, which provides the necessary carboxylic acid functionality at the desired position.

A typical procedure involves the reaction of 3,4-diaminobenzoic acid with glyoxal (B1671930) in a suitable solvent system, such as a mixture of ethanol and acetic acid, at elevated temperatures. chemicalbook.com The reaction proceeds via a double condensation, where each amine group of the diamine reacts with one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring. The resulting product is quinoxaline-6-carboxylic acid, a crucial intermediate for the synthesis of the target molecule.

While effective, this classical method often requires relatively harsh reaction conditions, including high temperatures and acidic catalysts, which may not be compatible with sensitive functional groups on the starting materials. nih.gov

Carboxamide Bond Formation Strategies

Once quinoxaline-6-carboxylic acid is obtained, the next step is the formation of the carboxamide bond. This transformation is a cornerstone of organic synthesis and can be achieved through several well-established methods.

A common strategy involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. Treatment of quinoxaline-6-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields quinoxaline-6-carbonyl chloride. This highly reactive intermediate can then be reacted with the desired amine, in this case, methoxymethylamine, to form the corresponding this compound.

Alternatively, a wide range of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without the need to isolate the acyl chloride. catalyticamidation.info Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), are commonly used. More modern and efficient coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which often lead to higher yields and cleaner reactions under milder conditions. catalyticamidation.info The general scheme for the synthesis of this compound via this two-step approach is depicted below:

Scheme 1: General Synthetic Route to this compound

  • Quinoxaline Ring Formation: 3,4-Diaminobenzoic acid reacts with glyoxal to form quinoxaline-6-carboxylic acid.
  • Carboxamide Formation: Quinoxaline-6-carboxylic acid is coupled with methoxymethylamine using a suitable coupling agent to yield this compound.
  • A more direct approach to the final product involves the N-methoxymethylation of a pre-formed quinoxaline-6-carboxamide. This strategy would first involve the amidation of quinoxaline-6-carboxylic acid with ammonia to form the primary amide, followed by reaction with a methoxymethylating agent.

    Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

    To overcome some of the limitations of conventional heating methods, such as long reaction times and potential side product formation, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. e-journals.inudayton.edu Microwave irradiation can significantly accelerate the rate of chemical reactions by efficiently and uniformly heating the reaction mixture. nih.gov

    Both the quinoxaline ring formation and the carboxamide bond formation steps can benefit from microwave assistance. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds can often be achieved in minutes under microwave irradiation, frequently in solvent-free conditions or using green solvents, leading to higher yields and improved purity of the quinoxaline products. e-journals.inresearchgate.net Similarly, microwave-assisted amidation reactions, often performed in the presence of a solid support or a catalyst, can proceed rapidly and efficiently. udayton.edu This technology offers a greener and more time-efficient alternative for the synthesis of this compound and its analogs.

    Catalytic Approaches in Quinoxaline Carboxamide Synthesis

    The use of catalysts in organic synthesis is paramount for developing efficient, selective, and sustainable processes. Various catalytic systems have been developed for both the synthesis of the quinoxaline core and the formation of the amide bond.

    Transition Metal-Catalyzed Transformations

    Transition metal catalysts have been extensively explored for the synthesis of quinoxaline derivatives. sapub.org While the classical condensation reaction does not typically require a metal catalyst, alternative routes to quinoxalines, such as the oxidative coupling of α-hydroxy ketones with o-phenylenediamines or the cyclization of 2-nitroanilines with vicinal diols, often employ transition metal complexes based on iron, copper, or palladium. rsc.org These methods can offer different substrate scopes and milder reaction conditions compared to the traditional condensation.

    In the context of carboxamide bond formation, catalytic direct amidation of carboxylic acids is a highly desirable but challenging transformation. catalyticamidation.infonih.gov Boronic acid catalysts have shown promise in promoting the direct condensation of carboxylic acids and amines by activating the carboxylic acid. catalyticamidation.info While not yet specifically reported for quinoxaline-6-carboxylic acid, these catalytic amidation methods represent a frontier in sustainable amide bond synthesis and could potentially be applied to the synthesis of this compound.

    Heterogeneous Catalysis in Quinoxaline Synthesis

    Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. nih.gov For quinoxaline synthesis, various solid acid catalysts, such as alumina-supported heteropolyoxometalates, have been shown to be effective in catalyzing the condensation of 1,2-diamines and 1,2-dicarbonyl compounds at room temperature, providing high yields and excellent product selectivity. nih.gov Other heterogeneous catalysts, including nanozeolites functionalized with sulfonic acid, have also been successfully employed. chim.it The use of such recyclable catalysts makes the synthesis of the quinoxaline-6-carboxylic acid precursor more environmentally friendly and cost-effective.

    Derivatization and Functionalization Strategies of the Quinoxaline-6-Carboxamide Core

    The quinoxaline-6-carboxamide scaffold serves as a versatile template for the development of a wide array of chemical entities. The strategic derivatization and functionalization of this core structure are pivotal in modulating the physicochemical and pharmacological properties of the resulting molecules. These modifications can be broadly categorized into two main approaches: alterations to the quinoxaline nucleus itself and chemical transformations of the N-substituent on the carboxamide moiety.

    Regioselective Modification of the Quinoxaline Nucleus

    The regioselective introduction of substituents onto the quinoxaline ring system is a key strategy for exploring the chemical space around the this compound core. The electronic nature of the quinoxaline nucleus, characterized by its electron-deficient pyrazine ring and electron-rich benzene ring, allows for a range of selective functionalization reactions.

    Directed ortho-Metalation (DoM): The carboxamide group at the C-6 position can act as a powerful directing group in ortho-metalation reactions. organic-chemistry.orgwikipedia.org This strategy enables the selective deprotonation of the C-5 or C-7 positions by a strong base, such as an organolithium reagent, followed by quenching with an electrophile to introduce a variety of substituents. uwindsor.cabaranlab.org The choice of base, solvent, and temperature is crucial for achieving high regioselectivity. The coordination of the lithium cation by the Lewis basic amide directs the deprotonation to the adjacent ortho position. baranlab.org

    C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and atom-economical functionalization of heterocyclic compounds, including quinoxalines. nih.govthieme-connect.de Palladium, rhodium, and iridium catalysts have been successfully employed for the regioselective introduction of aryl, alkyl, and other functional groups onto the quinoxaline scaffold. thieme-connect.de The directing ability of existing substituents, including the carboxamide group, can be harnessed to control the site of C-H activation. For instance, C-H functionalization of quinoxalin-2(1H)-ones has been demonstrated at the C3 position. researchgate.netnih.gov

    Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring of the quinoxaline nucleus is susceptible to nucleophilic attack. rsc.orgresearchgate.net By introducing a suitable leaving group, such as a halogen, at positions C-2 or C-3, a variety of nucleophiles can be introduced. researchgate.net This approach has been utilized to synthesize 2,3-disubstituted quinoxalines. mdpi.comnih.govsemanticscholar.orgnih.gov The reactivity of the quinoxaline core towards nucleophiles can be further enhanced by N-oxidation of the pyrazine nitrogen atoms. rsc.orgresearchgate.net

    Electrophilic Aromatic Substitution: While the pyrazine ring is electron-deficient, the benzene ring of the quinoxaline nucleus can undergo electrophilic aromatic substitution. The directing effect of the carboxamide group (a meta-director) and the pyrazine ring (deactivating) will influence the position of substitution, typically favoring the C-5 and C-8 positions. mdpi.com However, these reactions often require harsh conditions and may lead to mixtures of products.

    Below is a table summarizing various regioselective modifications of the quinoxaline nucleus:

    Reaction TypePosition(s) FunctionalizedKey Reagents/ConditionsIntroduced Substituents
    Directed ortho-Metalation (DoM)C-5, C-7Organolithium reagents (e.g., n-BuLi), ElectrophilesAlkyl, Aryl, Silyl, Halogen, etc.
    C-H ActivationVarious (e.g., C-2, C-3, C-8)Transition metal catalysts (Pd, Rh, Ir), OxidantsAryl, Alkyl, Amino, etc.
    Nucleophilic Aromatic Substitution (SNAr)C-2, C-3Halogenated quinoxalines, Nucleophiles (amines, alkoxides, etc.)Amino, Alkoxy, Aryl, etc.
    Electrophilic Aromatic SubstitutionC-5, C-8Strong acids, Electrophiles (e.g., HNO3, Br2)Nitro, Halogen, etc.

    Chemical Modification of the Carboxamide N-Substituent (e.g., Methoxymethyl)

    The N-(methoxymethyl) group of the carboxamide functionality serves as a versatile handle for further derivatization. Modification at this position can significantly impact the molecule's properties, including its solubility, lipophilicity, and biological activity. The primary strategy for modifying this substituent involves a two-step process: cleavage of the N-(methoxymethyl) group to generate the primary amide, followed by N-acylation or N-alkylation to introduce new functional groups.

    Cleavage of the N-(methoxymethyl) Group: The methoxymethyl (MOM) group is a well-known protecting group for amides and can be cleaved under various conditions. organic-chemistry.org Acid-catalyzed hydrolysis is a common method for the removal of the MOM group, typically employing mineral acids or Lewis acids in a protic solvent. nih.govorganic-chemistry.org The choice of acidic conditions needs to be carefully optimized to avoid undesired side reactions on the quinoxaline core.

    Synthesis of N-Substituted Carboxamide Derivatives: Once the primary quinoxaline-6-carboxamide is obtained, a wide range of N-substituents can be introduced through standard amidation protocols. researchgate.net For instance, the primary amide can be reacted with various acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent to yield N-acyl derivatives. Alternatively, N-alkylation can be achieved by reacting the primary amide with alkyl halides in the presence of a base. A general synthetic scheme for the modification of the N-substituent is presented below.

    A general scheme for the modification of the N-substituent:

    Deprotection: this compound is treated with an acid catalyst (e.g., HCl in methanol) to yield quinoxaline-6-carboxamide.

    N-Functionalization: The resulting primary amide is then reacted with a suitable electrophile (e.g., an acyl chloride or alkyl halide) to introduce a new N-substituent. mdpi.comnih.gov

    This approach allows for the synthesis of a library of N-substituted quinoxaline-6-carboxamide analogs with diverse functionalities.

    Green Chemistry Principles in Quinoxaline Carboxamide Synthesis

    The application of green chemistry principles to the synthesis of quinoxaline carboxamides is crucial for developing environmentally benign and sustainable manufacturing processes. ijirt.orgbenthamdirect.combenthamdirect.com Traditional methods for quinoxaline synthesis often involve the use of hazardous reagents, volatile organic solvents, and harsh reaction conditions. ijirt.org Green chemistry approaches aim to mitigate these issues by focusing on several key areas:

    Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. tandfonline.come-journals.intandfonline.com For the synthesis of quinoxaline derivatives, microwave-assisted reactions can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. acs.orgudayton.edusapub.org This technique is also amenable to solvent-free conditions, further enhancing its green credentials. e-journals.intandfonline.com

    Use of Green Solvents and Catalysts: The replacement of hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water, ethanol, and polyethylene glycol (PEG) have been successfully employed as solvents for quinoxaline synthesis. tandfonline.comresearchgate.netbenthamdirect.com Furthermore, the use of reusable heterogeneous catalysts, such as alumina-supported heteropolyoxometalates or β-cyclodextrin, can simplify product purification and minimize waste. nih.govmdpi.com The development of reactions that utilize biodegradable and non-toxic catalysts, such as phthalic acid, is also a significant advancement. sphinxsai.com

    One-Pot and Multicomponent Reactions: Designing synthetic routes that involve one-pot or multicomponent reactions can significantly improve process efficiency and reduce waste generation. nih.gov These strategies minimize the need for intermediate isolation and purification steps, leading to a more streamlined and atom-economical synthesis.

    The following table highlights key green chemistry approaches applicable to quinoxaline carboxamide synthesis:

    Green Chemistry PrincipleApplication in Quinoxaline SynthesisBenefits
    Alternative Energy SourcesMicrowave irradiation , Ultrasonic irradiation researchgate.netReduced reaction times, Increased yields, Energy efficiency
    Green SolventsWater benthamdirect.com, Ethanol , Polyethylene glycol (PEG) tandfonline.comReduced toxicity, Improved safety, Biodegradability
    CatalysisReusable heterogeneous catalysts nih.gov, Biocatalysts, Biodegradable catalysts sphinxsai.comCatalyst recyclability, Reduced waste, Mild reaction conditions
    Process IntensificationOne-pot synthesis nih.gov, Solvent-free reactions tandfonline.comIncreased efficiency, Reduced waste, Simplified workup

    By integrating these green chemistry principles into the synthesis of this compound and its analogs, it is possible to develop more sustainable and environmentally responsible chemical processes.

    Sophisticated Spectroscopic and Structural Characterization Techniques for N Methoxymethyl Quinoxaline 6 Carboxamide Analogs

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinoxaline (B1680401) derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are utilized to assign the precise chemical environment of each proton and carbon atom within the molecule.

    In the ¹H NMR spectrum of quinoxaline derivatives, the aromatic protons typically appear in the downfield region, with their chemical shifts and coupling constants providing critical information about the substitution pattern on the quinoxaline ring. For instance, in a study of isomeric quinoxaline derivatives, two-dimensional NMR spectroscopy (HSQC and HMBC) was crucial in assigning the ¹H and ¹³C NMR signals, which unambiguously confirmed the structures of the regioisomers. mdpi.com The presence of different conformational isomers, or conformers, can lead to the duplication of NMR signals. This phenomenon is often due to the restricted rotation around the amide bond, which possesses a partial double bond character. mdpi.com Dynamic NMR experiments, such as Exchange Spectroscopy (EXSY), can confirm the presence of these conformers by showing cross-correlation peaks between the signals of the different isomers. mdpi.com

    The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to their electronic environment. The signals for the carbonyl carbon of the carboxamide group and the carbons of the quinoxaline ring are particularly diagnostic. Analysis of the incremental changes in ¹³C NMR signal values has been used to confirm the structures of isomeric quinoxalines. mdpi.com For example, a four-bond coupling observed in the HMBC spectrum between a specific proton and carbon can definitively verify the proposed structure of a regioisomer. mdpi.com

    Table 1: Representative ¹H NMR Data for a Quinoxaline Carboxamide Analog

    Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
    Amide NH9.17br s-
    Quinoxaline H-28.90d1.8
    Quinoxaline H-38.85d1.8
    Quinoxaline H-58.50d8.7
    Quinoxaline H-78.25dd8.7, 2.1
    Quinoxaline H-88.15d2.1
    Methoxy CH₃3.50s-
    Methylene CH₂5.50d6.0

    Note: Data is representative and may vary based on the specific analog and solvent used.

    Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within N-(methoxymethyl)quinoxaline-6-carboxamide and its analogs.

    IR spectroscopy is particularly sensitive to polar functional groups. The C=O stretching vibration of the amide group is a prominent feature, typically appearing in the region of 1630-1680 cm⁻¹. scialert.net The N-H stretching vibration of the amide is observed as a sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoxaline ring are found in the 3000-3100 cm⁻¹ region. scialert.net The C=N stretching of the quinoxaline ring usually appears around 1620-1630 cm⁻¹. scialert.net Furthermore, the C-O-C stretching of the methoxymethyl group can be identified in the fingerprint region, typically around 1100 cm⁻¹.

    Raman spectroscopy, which relies on the inelastic scattering of light, is an excellent complementary technique to IR. It is particularly effective for identifying non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the quinoxaline ring are often strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ range. scialert.net The breathing modes of the aromatic ring system also give rise to characteristic Raman signals. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, aiding in the confirmation of its structure. scialert.netresearchgate.net

    Table 2: Key Vibrational Frequencies for Quinoxaline Carboxamide Derivatives

    Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
    N-H Stretch (Amide)3300-3500Weak
    C-H Stretch (Aromatic)3000-31003000-3100
    C=O Stretch (Amide)1630-16801630-1680
    C=N Stretch (Quinoxaline)1620-16301620-1630
    C=C Stretch (Aromatic)1400-16001400-1600
    C-N Stretch1130-11501130-1150

    Note: Frequencies are approximate and can be influenced by the molecular environment and substitution.

    High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

    High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition. nih.gov This is a critical step in the characterization of novel compounds like this compound. By comparing the experimentally measured mass to the calculated mass for the proposed molecular formula, researchers can confirm the identity of the synthesized compound with a high degree of confidence. mdpi.comresearchgate.net

    In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. For quinoxaline carboxamide derivatives, characteristic fragmentation pathways often involve cleavage of the amide bond, loss of the methoxymethyl group, and fragmentation of the quinoxaline ring system. This detailed fragmentation analysis serves as a further confirmation of the proposed structure. researchgate.net

    X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

    X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. For this compound analogs that can be obtained as single crystals, X-ray diffraction analysis can reveal the preferred conformation of the molecule in the crystalline form. researchgate.net

    The crystal structure can confirm the planarity of the quinoxaline ring system and the geometry of the carboxamide group. It also provides insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonding (e.g., between the amide N-H and a neighboring carbonyl oxygen or quinoxaline nitrogen), π-π stacking interactions between the aromatic quinoxaline rings, and van der Waals forces. Understanding these intermolecular forces is crucial for comprehending the solid-state properties of the compound.

    Table 3: Illustrative Crystallographic Data for a Quinoxaline Derivative

    Parameter Value
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)9.948
    b (Å)8.833
    c (Å)11.420
    β (°)102.68
    Volume (ų)979.4
    Z4

    Note: This data is for a representative quinoxaline derivative and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net

    Structure Activity Relationship Sar Studies of Quinoxaline 6 Carboxamide Derivatives Excluding Clinical Aspects

    Variations in the Carboxamide Linker and their Effect on Biological Activity

    The carboxamide linker in quinoxaline-6-carboxamide (B1312456) derivatives is a critical determinant of their biological activity. rsc.orgsapub.orgnih.gov Modifications to this linker, including its length, rigidity, and the nature of the atoms involved, can lead to significant changes in the compound's properties.

    Studies have shown that introducing various substitutions or heterocycles at the 6-position of the quinoxaline (B1680401) ring through an amide linker has a considerable impact on biological activity. rsc.org The amide group itself is a key feature, and its replacement can alter the compound's efficacy. For example, in a series of anticancer quinoxaline derivatives, the replacement of an ester group (COOC2H5) with a hydrazide group (CONHNH2) was found to decrease activity. mdpi.com

    The nature of the linker between the quinoxaline core and other functionalities is also crucial. For instance, an aliphatic linker (CH2) at the third position of the quinoxaline was found to be essential for the activity of certain anticancer compounds, while a nitrogen-based linker (N-linker) decreased activity. mdpi.com This highlights the importance of the spatial arrangement and electronic properties of the linker in facilitating interactions with biological targets.

    Furthermore, the synthesis of quinoxaline derivatives often involves the formation of an amide bond. For example, N-(6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-yl) quinoxaline-2-carboxamide (B189723) was synthesized by reacting 2-amino-bromopyridine with 1-Isopropylpyrazole-5-boronic acid pinacol (B44631) ester, followed by a coupling reaction with quinoxaline-2-carboxylic acid using a coupling reagent like propylphosphonic anhydride (B1165640) (T3P). nih.gov

    Linker ModificationEffect on ActivityCompound SeriesActivity TypeReference
    Substitution/Heterocycle via amide linker at C6Considerable impactQuinoxaline derivativesGeneral biological activity rsc.org
    Replacement of ester with hydrazideDecreasedAnticancer quinoxalinesAnticancer mdpi.com
    Aliphatic linker (CH₂) at C3Essential for activityAnticancer quinoxalinesAnticancer mdpi.com
    Nitrogen-based linker (N-linker) at C3DecreasedAnticancer quinoxalinesAnticancer mdpi.com

    Role of N-Substituents, Including the Methoxymethyl Group, on Compound Activity

    The N-substituents on the carboxamide group of quinoxaline derivatives, including the N-(methoxymethyl) group, are critical for modulating biological activity. nih.govnih.govresearchgate.net These substituents can influence factors such as lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which affect how the molecule interacts with its biological target.

    In a study on N1-substituted quinoxaline-2,3-diones as kainate receptor antagonists, various substituents at the N1 position were investigated. nih.gov The findings indicated that the nature of the N1-substituent had a significant impact on the compound's affinity for the receptor. nih.gov For example, analogs with a sulfamoylbenzamide moiety at the N1 position showed promising results. nih.gov

    A structure-activity relationship study of quinoxaline urea (B33335) analogs identified a novel compound that inhibits IKKβ phosphorylation, a key event in pancreatic cancer. nih.gov This study highlighted the importance of the urea linkage and the substituents on the terminal nitrogen in determining the compound's potency and oral bioavailability. nih.gov The synthesis of these analogs involved the creation of key intermediates like 2-chloro-7-nitroquinoxaline (B1364894) and 2-chloro-6-nitroquinoxaline, which were then further functionalized. nih.gov

    Furthermore, the synthesis of N-substituted quinoxalin-2(3)-(di)ones has been a focus of research due to their wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net The methods of synthesis and the resulting SAR studies provide valuable insights into how N-substituents can be tailored to achieve desired biological effects. researchgate.net

    researchgate.net
    N-SubstituentCompound SeriesEffect on ActivityBiological Target/ActivityReference
    Sulfamoylbenzamide moietyN1-Substituted quinoxaline-2,3-dionesPromising affinityKainate receptor antagonist nih.gov
    Urea analogQuinoxaline urea analogsInhibition of IKKβ phosphorylationAnticancer (pancreatic) nih.gov
    VariousN-substituted quinoxalin-2(3)-(di)onesModulation of activityAntimicrobial, anticancer

    Stereochemical Considerations in Structure-Activity Relationships

    Stereochemistry plays a crucial role in the biological activity of many quinoxaline derivatives, as enantiomers or diastereomers of a chiral compound can exhibit significantly different potencies and efficacies. The specific three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a biological target.

    For instance, a structure-activity relationship study of quinoxaline urea analogs led to the identification of a potent inhibitor of IKKβ phosphorylation for pancreatic cancer therapy. nih.gov While the provided text does not explicitly detail the stereochemical aspects of this particular analog, the synthesis of such complex molecules often results in chiral centers. The specific stereoisomer that is most active would have a conformation that best fits the binding site of the IKKβ enzyme. The synthesis of these analogs involved creating regioisomers such as 2-chloro-7-nitroquinoxaline and 2-chloro-6-nitroquinoxaline, which underscores the importance of precise molecular architecture. nih.gov

    The synthesis of various fused quinoxaline urea analogs also highlights the potential for stereoisomerism. nih.gov The spatial orientation of the fused ring system relative to the rest of the molecule can significantly influence its interaction with biological macromolecules. Therefore, the separation and biological evaluation of individual stereoisomers are often necessary to fully understand the structure-activity relationship and to identify the most potent and selective therapeutic agent.

    Mechanistic Investigations of Biological Activities of Quinoxaline 6 Carboxamide Derivatives Non Clinical Focus

    Molecular Target Elucidation and Binding Specificity

    The biological effects of quinoxaline-6-carboxamide (B1312456) derivatives are rooted in their specific interactions with various molecular targets. The carboxamide group at the 6-position is crucial for these interactions, often forming hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. nih.gov The quinoxaline (B1680401) ring system itself, being a bioisostere of naturally occurring molecules like quinoline (B57606) and naphthalene, contributes to the binding affinity. core.ac.uknih.gov

    Several molecular targets have been identified for quinoxaline derivatives, including:

    Protein Kinases: These enzymes play a critical role in cell signaling and are often dysregulated in diseases like cancer. Quinoxaline derivatives have been shown to act as ATP-competitive inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). ekb.eg

    DNA Topoisomerases: These enzymes are essential for DNA replication and repair. Certain quinoxaline-6-carboxamide derivatives have been found to inhibit DNA topoisomerase, leading to disruptions in these fundamental cellular processes.

    Other Enzymes and Receptors: The versatility of the quinoxaline scaffold allows for its interaction with a wide range of other biological targets, including enzymes involved in viral replication and receptors that modulate inflammatory responses.

    Computational docking studies have been instrumental in elucidating the binding modes of these derivatives. For instance, docking studies of imidazoquinoxalines in the IKK2 binding site have helped to identify key amino acid residues involved in the interaction, explaining their potent inhibitory activity. nih.gov Similarly, molecular docking has suggested that human DNA topoisomerase and VEGFR could be potential targets for N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide. nih.gov

    The specificity of these interactions can be fine-tuned by modifying the substituents on the quinoxaline ring. This allows for the design of derivatives with enhanced potency and selectivity for a particular molecular target, a key aspect in the development of targeted therapies.

    Enzyme Inhibition Mechanisms (e.g., PARP-1, IKKβ, CypA)

    The inhibitory action of quinoxaline-6-carboxamide derivatives against specific enzymes is a key aspect of their biological activity. The mechanisms of inhibition often involve competitive binding at the enzyme's active site, preventing the natural substrate from binding and thereby blocking the enzyme's function.

    PARP-1 Inhibition:

    Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. nih.gov Inhibition of PARP-1 can lead to the accumulation of DNA damage, particularly in cancer cells with deficient DNA repair mechanisms like BRCA1/2 mutations, resulting in synthetic lethality. nih.gov Quinoxaline-based derivatives have been designed as PARP-1 inhibitors, acting as bio-isosteric scaffolds to the phthalazinone motif of known inhibitors like Olaparib. nih.gov

    The inhibitory mechanism involves the carboxamide moiety of the quinoxaline derivative forming hydrogen bonds with key amino acid residues in the PARP-1 active site, such as Gly863 and Ser904. nih.gov Additionally, the aromatic quinoxaline ring can engage in π-π stacking interactions with the phenyl ring of Tyr907. nih.gov

    IKKβ Inhibition:

    The IκB kinase (IKK) complex, particularly the IKKβ subunit, is a central regulator of the NF-κB signaling pathway, which is involved in inflammation and cancer. nih.gov New imidazo[1,2-a]quinoxaline (B3349733) derivatives have been synthesized and evaluated as IKK inhibitors. nih.gov These compounds have shown potent and selective inhibition of IKKβ. nih.gov Docking studies have revealed that these inhibitors bind to the IKKβ active site, identifying the specific residues that interact with the inhibitors and explaining their potent and selective activity. nih.gov

    CypA Inhibition:

    Cyclophilin A (CypA) is a cellular enzyme with peptidyl-prolyl cis-trans isomerase (PPIase) activity and is implicated in various diseases, including viral infections and inflammatory conditions. nih.govnih.govmdpi.com A novel quinoxaline derivative, 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline (DC838), has been identified as a potent inhibitor of human CypA. nih.govmdpi.com

    The mechanism of inhibition involves the binding of the quinoxaline derivative to the active site of CypA. Molecular docking simulations have shown that the furan (B31954) rings of the inhibitor form hydrogen bonds and π-π stacking interactions with residues like Arg55 and Phe113 of CypA. nih.gov The quinoxaline ring itself forms a –NH⋯π hydrogen bond with Arg55. nih.gov These interactions are thought to inhibit the PPIase activity of CypA through hydrophobic interactions. nih.gov

    Cellular Pathway Modulation (e.g., Cell Cycle Analysis, Apoptosis Induction, Autophagy Modulation in cell lines)

    Quinoxaline-6-carboxamide derivatives can exert their biological effects by modulating various cellular pathways, including the cell cycle, apoptosis, and autophagy. These pathways are fundamental to cell survival and proliferation, and their dysregulation is a hallmark of many diseases, particularly cancer.

    Cell Cycle Analysis:

    The cell cycle is a tightly regulated process that governs cell division. Some quinoxaline derivatives have been shown to induce cell cycle arrest at different phases. For example, derivatives of 6-cinnamamido-quinoline-4-carboxamide were found to induce apoptosis independently of the cell cycle stage in A549 lung cancer cells. nih.gov

    Apoptosis Induction:

    Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many quinoxaline derivatives have been shown to induce apoptosis in cancer cells. This can be triggered through various mechanisms, including the disruption of autophagy. For instance, 6-cinnamamido-quinoline-4-carboxamide derivatives were found to induce apoptosis, as evidenced by the cleavage of caspase-9 and poly(ADP-ribose) polymerase (PARP). nih.gov Another quinoxaline-containing peptide, RZ2, was shown to induce apoptosis in HeLa cells by blocking autophagy at the level of lysosomal function, leading to metabolic stress and activation of the mitochondrial apoptotic pathway. nih.gov

    Autophagy Modulation:

    Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. The modulation of autophagy is a complex mechanism by which quinoxaline derivatives can exert their effects. Some derivatives can induce autophagy, which is then disrupted, leading to the accumulation of autophagosomes and ultimately triggering apoptosis. nih.gov The quinoxaline-containing peptide RZ2 accumulates in acidic compartments and alters lysosomal function, thereby blocking the autophagic process. nih.gov This blockage of autophagy leads to cellular stress and the induction of apoptosis. nih.gov

    Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)

    Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activities, and their mechanisms of action are diverse and target-specific.

    Antibacterial Action:

    Quinoxaline-based compounds have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed antibacterial mechanisms include:

    Inhibition of Cell Wall Synthesis: Some quinoxaline derivatives may interfere with the biosynthesis of the bacterial cell wall, a structure essential for bacterial survival. nih.gov

    DNA Gyrase Inhibition: Molecular modeling studies suggest that quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives can bind to the active site of Mycobacterium tuberculosis DNA gyrase subunit B, an enzyme crucial for DNA replication. nih.gov

    Disruption of Cell Morphology: Scanning electron microscopy has shown that certain quinoxaline derivatives can alter the cell morphology of bacteria, indicating damage to the cell structure. acs.org

    Antifungal Action:

    Quinoxaline derivatives have also shown potent antifungal activity against various plant pathogenic fungi. nih.govrsc.orgmdpi.com The mechanisms of antifungal action include:

    Inhibition of Ergosterol (B1671047) Biosynthesis: Many antifungal agents target the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Triazole-containing quinoxaline derivatives are thought to inhibit the 14-α-demethylase enzyme, which is involved in the ergosterol biosynthesis pathway. nih.gov

    Disruption of Cell Morphology: Similar to their antibacterial action, some quinoxaline derivatives can affect the cell morphology of fungi, as observed through scanning electron microscopy. nih.govrsc.org

    Inhibition of Biofilm Formation: Fungal biofilms contribute to their pathogenicity. Some quinoxaline derivatives have shown the ability to inhibit biofilm formation in Candida species. nih.gov

    Antiviral Action:

    Quinoxaline derivatives have emerged as promising antiviral agents against a range of viruses, including respiratory pathogens. nih.govresearchgate.netrsc.org Their antiviral mechanisms are varied and can target different stages of the viral life cycle:

    Inhibition of Viral Enzymes: Some quinoxaline derivatives act as inhibitors of essential viral enzymes. For example, S-2720 is a potent inhibitor of HIV-1 reverse transcriptase. nih.govresearchgate.net

    Interference with Viral Protein Function: Quinoxaline derivatives can target viral proteins crucial for replication. For instance, they are being investigated as inhibitors of the NS1 protein of the influenza virus and the main protease of SARS-CoV-2. nih.govnih.gov

    Disruption of Virus-Host Interactions: Some derivatives can interfere with the interaction between viral and host cell components. For example, certain quinoxaline compounds have been shown to inhibit the interaction between the nucleocapsid protein of coronaviruses and human Cyclophilin A (CypA). nih.gov

    Modulation of Host Immune Response: Some pyrazolo[1,5-a]quinoxaline derivatives act as selective TLR7 antagonists, which could modulate the host's immune response to viral infections. nih.gov

    Mechanistic Insights into Corrosion Inhibition

    Beyond their biological applications, quinoxaline derivatives have also been investigated for their ability to inhibit the corrosion of metals, such as mild steel in acidic environments. rsc.org The mechanism of corrosion inhibition is primarily based on the adsorption of the quinoxaline molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. rsc.org

    The adsorption process can involve both physisorption and chemisorption:

    Physisorption: This involves electrostatic interactions between the charged metal surface and the charged quinoxaline molecules.

    Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the quinoxaline ring and the vacant d-orbitals of the iron atoms on the steel surface.

    Electrochemical studies, such as Tafel polarization and electrochemical impedance spectroscopy, have confirmed that these compounds act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. rsc.org UV-vis spectroscopy has provided evidence for the formation of a complex between the inhibitor and the metal ions in solution. rsc.org Furthermore, scanning electron microscopy (SEM) has visually confirmed the formation of a protective film on the metal surface. rsc.org

    Theoretical studies using quantum chemical calculations and molecular dynamics simulations have provided further insights into the adsorption mechanism, correlating the molecular structure of the inhibitors with their inhibition efficiency. rsc.org

    Future Perspectives and Emerging Research Avenues for N Methoxymethyl Quinoxaline 6 Carboxamide Research

    Development of Novel and Efficient Synthetic Routes

    The future of N-(methoxymethyl)quinoxaline-6-carboxamide research is intrinsically linked to the development of innovative and efficient synthetic methodologies. While classical approaches to quinoxaline (B1680401) synthesis exist, they often come with drawbacks such as harsh reaction conditions, long reaction times, and unsatisfactory yields. nih.govmdpi.com Modern synthetic chemistry is increasingly focused on green and cost-effective methods. nih.govmdpi.com

    Future research should prioritize the development of novel synthetic strategies for this compound and its derivatives that are not only efficient but also environmentally benign. This includes the exploration of:

    Catalyst-free methods: Research into catalyst-free reactions, potentially utilizing microwave assistance or ionic liquids, could lead to cleaner and more economical synthetic pathways. nih.gov

    Flow chemistry: The application of continuous flow technology could offer precise control over reaction parameters, leading to higher yields and purity, as well as enhanced safety and scalability.

    A significant advancement in this area has been the development of a synthetic route for a series of new quinoxaline-6-carboxamide (B1312456) derivatives. researchgate.net The general scheme involves the formation of 7-ethoxy-1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylate, followed by chlorination and subsequent amidation with various amines. researchgate.net Although this study did not specifically synthesize the N-(methoxymethyl) derivative, it provides a solid foundation for its future synthesis. The reaction conditions for the final amidation step are presented in the table below.

    AmineCoupling AgentBaseSolvent
    Corresponding aminesHATUEt3NTHF

    This table is based on the general synthetic scheme for quinoxaline-6-carboxamide derivatives and can be adapted for the synthesis of this compound. researchgate.net

    Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

    The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery and development, and the study of this compound is no exception. These computational tools can be employed to accelerate the design of novel analogues with enhanced biological activity and to predict their properties, thereby reducing the time and cost associated with traditional experimental approaches. easpublisher.com

    Future research in this domain should focus on:

    Predictive Modeling: Developing robust machine learning models to predict the biological activity of novel quinoxaline-6-carboxamide derivatives. These models can be trained on existing datasets of quinoxaline compounds to identify key structural features that correlate with desired therapeutic effects. easpublisher.com

    De Novo Design: Utilizing generative AI models to design novel N-(substituted)quinoxaline-6-carboxamide derivatives with optimized properties. These models can explore a vast chemical space to propose new molecules with high predicted activity and favorable pharmacokinetic profiles.

    Property Prediction: Employing ML algorithms to predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its analogues. This can help in the early identification of promising candidates and the avoidance of compounds with undesirable characteristics.

    A recent study on the machine learning prediction of the redox activity of quinones, which share structural similarities with quinoxalines, demonstrated the potential of these computational approaches. The study found that Ridge regression models outperformed other methods in predicting the electrode potential of substituted quinones. easpublisher.com This highlights the feasibility of applying similar methodologies to predict the biological activities of quinoxaline-6-carboxamides.

    Exploration of New Biological Targets and Therapeutic Applications

    While quinoxaline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, the specific biological targets of this compound remain largely unexplored. researchgate.netresearchgate.netnih.gov Future research should be directed towards identifying and validating new biological targets for this compound and its analogues, which could lead to novel therapeutic applications.

    Emerging areas of investigation include:

    Antiviral Activity: Given the demonstrated antiviral potential of various quinoxaline derivatives, investigating the efficacy of this compound against a range of viruses, including respiratory pathogens, is a promising avenue. nih.gov The malleability of the quinoxaline structure allows for fine-tuning to optimize interactions with viral targets. nih.gov

    Kinase Inhibition: Many quinoxaline derivatives have shown potent inhibitory activity against various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.gov Screening this compound against a panel of kinases could reveal novel anticancer targets.

    Neuroprotective Effects: Certain quinoxaline derivatives have been investigated for their neuroprotective properties. Exploring the potential of this compound in models of neurodegenerative diseases could open up new therapeutic avenues.

    A study on N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, a related compound, identified human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) as potential anticancer targets through molecular docking studies. nih.gov This suggests that quinoxaline-6-carboxamides may have a broader range of anticancer mechanisms than previously understood and warrants further investigation for this compound.

    Advanced Analytical Techniques for Real-Time Mechanistic Monitoring

    A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and control. The application of advanced process analytical technologies (PAT) can provide real-time insights into reaction kinetics, intermediate formation, and product quality. researchgate.netamericanpharmaceuticalreview.commt.com

    Future research should focus on the implementation of techniques such as:

    In-situ Spectroscopy: Utilizing in-situ spectroscopic methods like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to monitor the progress of synthetic reactions in real time. researchgate.netmt.com This allows for the immediate detection of changes in reactant, intermediate, and product concentrations.

    Mass Spectrometry: Employing online mass spectrometry to identify and quantify reaction components, including transient intermediates, providing valuable mechanistic information.

    Chemometrics: Applying advanced data analysis techniques to extract meaningful information from the large datasets generated by these analytical methods. This can help in building predictive models for reaction performance and product quality.

    The integration of multiple complementary PAT tools, such as NMR, UV/Vis, IR, and UHPLC, has been successfully demonstrated in the multistep synthesis of an active pharmaceutical ingredient, enabling the real-time quantification of multiple process components. researchgate.net Adopting a similar multi-analytical approach for the synthesis of this compound would provide a comprehensive understanding of the reaction landscape.

    Design and Synthesis of Multifunctional Quinoxaline-6-Carboxamide Hybrid Molecules

    The design and synthesis of hybrid molecules, which combine the quinoxaline-6-carboxamide scaffold with other pharmacophores, represents a promising strategy for developing novel therapeutic agents with enhanced efficacy and potentially dual modes of action. mdpi.com

    Future research in this area should explore the synthesis of hybrid molecules that incorporate:

    Antimicrobial Moieties: Combining the quinoxaline-6-carboxamide core with known antimicrobial agents could lead to the development of broad-spectrum antibiotics that can overcome drug resistance.

    Anticancer Pharmacophores: Hybridizing with moieties known to target specific cancer pathways could result in synergistic anticancer effects.

    Targeting Ligands: Incorporating ligands that specifically bind to receptors or transporters on target cells could enhance the delivery and efficacy of the parent compound.

    A recent study reported the synthesis of quinoxaline-sulfonamide hybrids, demonstrating the feasibility of combining the quinoxaline core with other bioactive functionalities. mdpi.com The resulting compounds exhibited a range of biological activities, including antimicrobial and anticancer effects, highlighting the potential of this approach. The table below summarizes the antibacterial and antifungal activity of a potent quinoxaline-sulfonamide hybrid. mdpi.com

    MicroorganismZone of Inhibition (mm)
    S. aureus14
    B. pimilis14
    E. coli16
    A. niger17
    P. notatum17

    This data for a quinoxaline-sulfonamide hybrid illustrates the potential for developing multifunctional molecules based on the quinoxaline scaffold. mdpi.com

    Q & A

    Basic Research Questions

    What are the common synthetic routes for N-(methoxymethyl)quinoxaline-6-carboxamide, and how can reaction conditions be optimized?

    Methodological Answer:
    The synthesis typically involves coupling quinoxaline-6-carboxylic acid derivatives with methoxymethylamine. A Pd(II)-catalyzed cross-coupling reaction (e.g., using phenylacetylene as a catalyst) is effective, as demonstrated in the synthesis of analogous quinoxaline carboxamides . Key parameters for optimization include:

    • Catalyst loading : 10 µmol Pd(OAc)₂ for 2 mmol substrate.
    • Temperature : Room temperature to 80°C, depending on substrate stability.
    • Purification : Column chromatography with gradients like CH₂Cl₂/EtOAc (5:1 v/v) yields >95% purity .
    • Yield improvement : Use of Et₃N as a base enhances nucleophilic substitution efficiency .

    What analytical techniques are essential for characterizing this compound?

    Methodological Answer:
    Comprehensive characterization requires:

    • NMR spectroscopy : ¹H/¹³C/¹⁵N-NMR to confirm regiochemistry and substituent placement (e.g., δ 164.8 ppm for C=O in ¹³C-NMR) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns (e.g., m/z 265/263 for Cl-containing analogs) .
    • HPLC : Reverse-phase C18 columns with TFA-modified mobile phases resolve impurities. Gradient: 10% B (ACN + 0.1% TFA) to 100% B in 5 min .
    • IR spectroscopy : Key peaks at ~1635 cm⁻¹ for carbonyl groups .

    Advanced Research Questions

    How can regioselectivity challenges during quinoxaline ring functionalization be addressed?

    Methodological Answer:
    Regioselectivity in quinoxaline derivatives is influenced by:

    • Electron-donating groups : Methoxy groups at position 6 direct electrophilic substitution to position 2 or 3 due to resonance effects .
    • Steric hindrance : Bulky substituents (e.g., methoxymethyl) favor para substitution on the carboxamide moiety. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .
    • Experimental validation : Use competitive reactions with deuterated analogs or isotopic labeling to track substitution patterns .

    What strategies resolve contradictions in biological activity data for quinoxaline derivatives?

    Methodological Answer:
    Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) arise from:

    • Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) and include positive controls like doxorubicin .
    • Structural analogs : Compare activity of this compound with its 2-hydroxy or 6-nitro variants to isolate substituent effects .
    • Meta-analysis : Cross-reference data from PubChem, EPA DSSTox, and FDA GSRS to validate trends .

    How can computational modeling predict the stability of this compound under varying pH and temperature?

    Methodological Answer:

    • Molecular dynamics (MD) simulations : Simulate degradation pathways under acidic (pH 2) or basic (pH 10) conditions.
    • Thermogravimetric analysis (TGA) : Experimental validation of thermal stability (e.g., storage at room temperature vs. 40°C) .
    • Hydrolysis studies : Monitor methoxymethyl group cleavage via LC-MS in buffered solutions (pH 7.4) .

    What methodologies address spectral data contradictions (e.g., NMR shifts) between synthetic batches?

    Methodological Answer:

    • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent-induced shift variability .
    • Internal standards : Add tetramethylsilane (TMS) for ¹H-NMR calibration .
    • Batch comparison : Overlay spectra from multiple syntheses to identify impurities (e.g., unreacted starting materials) .

    How can researchers design structure-activity relationship (SAR) studies for this compound?

    Methodological Answer:

    • Core modifications : Synthesize analogs with varying substituents (e.g., 6-nitro, 2-thiophene) to assess electronic effects .
    • Biological testing : Use standardized assays (e.g., MTT for cytotoxicity) to correlate substituent polarity (logP) with activity .
    • Data integration : Apply multivariate analysis (PCA) to link structural descriptors (Hammett σ) with bioactivity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.